3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374110
InChI: InChI=1S/C18H15NO5/c1-19-16(10-6-7-13-14(8-10)24-9-23-13)15(18(21)22)11-4-2-3-5-12(11)17(19)20/h2-8,15-16H,9H2,1H3,(H,21,22)
SMILES: CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C18H15NO5
Molecular Weight: 325.3 g/mol

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

CAS No.:

Cat. No.: VC13374110

Molecular Formula: C18H15NO5

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid -

Specification

Molecular Formula C18H15NO5
Molecular Weight 325.3 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H15NO5/c1-19-16(10-6-7-13-14(8-10)24-9-23-13)15(18(21)22)11-4-2-3-5-12(11)17(19)20/h2-8,15-16H,9H2,1H3,(H,21,22)
Standard InChI Key WTYHJVRWDIGCCZ-UHFFFAOYSA-N
SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC4=C(C=C3)OCO4
Canonical SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC4=C(C=C3)OCO4

Introduction

Structural Features and Synthesis

The compound's structure includes a benzodioxole moiety, which is known for its presence in various biologically active compounds, and a tetrahydroisoquinoline framework, which is a common scaffold in medicinal chemistry. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler aromatic precursors and involving cyclization reactions to form the isoquinoline core.

Potential Biological Activities

While direct biological activity data for 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is scarce, compounds with similar structural features have shown potential in various therapeutic areas. For example, isoquinoline derivatives have been explored for their anticancer, anti-inflammatory, and neuroprotective properties.

Benzothiazole-Isoquinoline Derivatives

Benzothiazole-isoquinoline derivatives have been studied for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), enzymes relevant to neurodegenerative diseases and depression. These compounds have shown promising results in in vitro assays and animal models, highlighting the potential of isoquinoline-based structures in medicinal chemistry .

Thiazole-Isoquinoline Derivatives

Thiazole-isoquinoline derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their biological activities. These compounds often feature a combination of thiazole and isoquinoline rings, which contribute to their potential pharmacological properties.

Data Tables for Related Compounds

Given the lack of specific data for 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid, the following table summarizes the biological activities of related benzothiazole-isoquinoline derivatives:

CompoundMAO Inhibition (%)IC50 (μM)
4g57.1114.80 ± 5.45
4h16.7276.37 ± 2.58
4i26.4618.53 ± 1.69

These compounds demonstrate varying levels of MAO inhibition, with modifications to the benzothiazole ring significantly affecting activity .

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